molecular formula C12H14FNO2 B15233710 (R)-2-((R)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid

(R)-2-((R)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid

Cat. No.: B15233710
M. Wt: 223.24 g/mol
InChI Key: ZLAKPURGNBLUCC-GHMZBOCLSA-N
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Description

®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid is a chiral compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid typically involves the following steps:

    Formation of the Fluoropyrrolidine Ring: This can be achieved through the fluorination of a pyrrolidine precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Phenylacetic Acid Moiety: The fluoropyrrolidine intermediate is then coupled with a phenylacetic acid derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying enantioselective processes and the effects of chirality on biological activity.

Medicine

In medicinal chemistry, ®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid is investigated for its potential as a pharmacophore. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets. The fluoropyrrolidine ring may interact with enzymes or receptors, leading to changes in their activity. The phenylacetic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(®-3-Chloropyrrolidin-1-YL)-2-phenylacetic acid
  • ®-2-(®-3-Bromopyrrolidin-1-YL)-2-phenylacetic acid
  • ®-2-(®-3-Methylpyrrolidin-1-YL)-2-phenylacetic acid

Uniqueness

®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, increase its lipophilicity, and affect its binding affinity to biological targets.

This detailed article provides a comprehensive overview of ®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

(2R)-2-[(3R)-3-fluoropyrrolidin-1-yl]-2-phenylacetic acid

InChI

InChI=1S/C12H14FNO2/c13-10-6-7-14(8-10)11(12(15)16)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11-/m1/s1

InChI Key

ZLAKPURGNBLUCC-GHMZBOCLSA-N

Isomeric SMILES

C1CN(C[C@@H]1F)[C@H](C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CN(CC1F)C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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